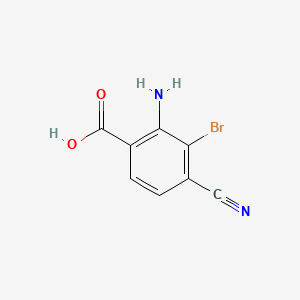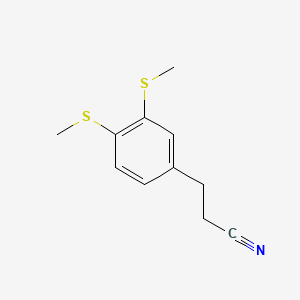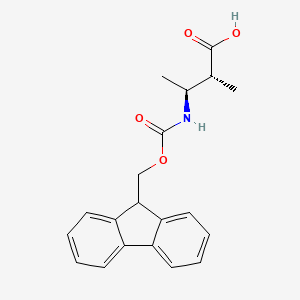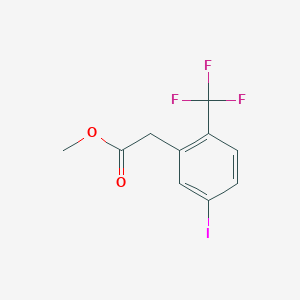![molecular formula C14H11Cl2NO2 B14795371 2,4-dichloro-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol](/img/structure/B14795371.png)
2,4-dichloro-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-6-{[(3-methoxyphenyl)imino]methyl}phenol is a synthetic compound known for its role as a plant defense elicitor. It is structurally distinct from natural defense elicitors and has been shown to trigger strong immunity in plants such as Arabidopsis thaliana and tomato . This compound is part of the phenyl-imino-methyl-phenol derivatives class and is used to activate host immune responses, making it a valuable tool in plant pathology and agriculture .
Méthodes De Préparation
The synthesis of 2,4-dichloro-6-{[(3-methoxyphenyl)imino]methyl}phenol involves the reaction of 2,4-dichlorophenol with 3-methoxybenzaldehyde in the presence of an acid catalyst. The reaction typically occurs in a solvent such as methanol or ethanol at room temperature, resulting in the formation of the imine bond . Industrial production methods may involve high-throughput screening and optimization of reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
2,4-dichloro-6-{[(3-methoxyphenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,4-dichloro-6-{[(3-methoxyphenyl)imino]methyl}phenol has several scientific research applications:
Mécanisme D'action
The compound exerts its effects by activating pattern-triggered immunity (PTI) and effector-triggered immunity (ETI) in plants. It interacts with pattern recognition receptors (PRRs) on plant cells, leading to the activation of defense signals such as reactive oxygen intermediates (ROIs), calcium ions, salicylic acid, ethylene, and jasmonic acid . These signals trigger a cascade of immune responses that protect the plant from pathogens .
Comparaison Avec Des Composés Similaires
2,4-dichloro-6-{[(3-methoxyphenyl)imino]methyl}phenol is unique among phenyl-imino-methyl-phenol derivatives due to its strong elicitor activity. Similar compounds include:
2,4-dichloro-6-{[(3-hydroxyphenyl)imino]methyl}phenol: Another phenyl-imino-methyl-phenol derivative with similar structural features but different functional groups.
2,6-dichloro-isonicotinic acid: A synthetic elicitor with a different core structure but similar immune-activating properties.
These compounds share the ability to trigger plant immune responses but differ in their specific molecular targets and pathways .
Propriétés
Formule moléculaire |
C14H11Cl2NO2 |
|---|---|
Poids moléculaire |
296.1 g/mol |
Nom IUPAC |
2,4-dichloro-6-[(3-methoxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H11Cl2NO2/c1-19-12-4-2-3-11(7-12)17-8-9-5-10(15)6-13(16)14(9)18/h2-8,18H,1H3 |
Clé InChI |
VFEJJVZFQIPDKG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)N=CC2=C(C(=CC(=C2)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3S)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B14795306.png)
![methyl 4-[(10S,13R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14795313.png)
![8-(Aminomethyl)octahydro-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B14795316.png)

![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14795347.png)


![1-[2-(Cyclopentyloxy)-5-methylphenyl]ethanone](/img/structure/B14795366.png)
![tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-3H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B14795372.png)



![4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylamino]-3a,4,7,7a-tetrahydro-](/img/structure/B14795394.png)
